N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then reacted with 4-(2-hydroxyethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-[4-(2-carboxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide.
Reduction: Formation of N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: It is investigated for its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-hydroxyethyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide: Lacks the methoxy group at the 8-position.
N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-1,4-dihydroquinoline-3-carboxamide: Lacks the carbonyl group at the 4-position.
Uniqueness
N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to the presence of both the methoxy group at the 8-position and the carbonyl group at the 4-position. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-25-16-4-2-3-14-17(16)20-11-15(18(14)23)19(24)21-13-7-5-12(6-8-13)9-10-22/h2-8,11,22H,9-10H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
IGRSBIKPGYDOMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NC3=CC=C(C=C3)CCO |
Origin of Product |
United States |
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